molecular formula C14H12N2O5 B3000494 2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid CAS No. 2171780-01-9

2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid

Cat. No. B3000494
CAS RN: 2171780-01-9
M. Wt: 288.259
InChI Key: BMBNTSFSFRJPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid” is a chemical compound with the molecular weight of 317.3 . Its IUPAC name is (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycine . The compound is typically stored at room temperature in an inert atmosphere .


Synthesis Analysis

Based on the available information, the compound has been used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . The synthesis process involved several step reactions of substitution, click reaction, and addition reaction .


Molecular Structure Analysis

The InChI code for the compound is 1S/C15H15N3O5/c19-12-5-4-11(14(22)17-12)18-7-9-8(15(18)23)2-1-3-10(9)16-6-13(20)21/h1-3,11,16H,4-7H2,(H,20,21)(H,17,19,22) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound has been involved in chemical reactions such as substitution, click reaction, and addition reaction during the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Novel Rhodanine Derivatives Synthesis

A study by Hanefeld et al. (1996) involved the synthesis of new rhodanine derivatives, including 3-(2,6-dioxopiperidin-1-yl) rhodanine, through the reaction of aminorhodanine with cyclic anhydrides (Hanefeld, Schlitzer, Debski, & Euler, 1996).

Immunosuppressive Activity

Barbieri et al. (2017) synthesized and evaluated hybrid mycophenolic acid derivatives, containing thalidomide/phthalimide subunits like 2,6-dioxopiperidin-1-yl, for immunosuppressive properties. These compounds exhibited enhanced anti-inflammatory abilities and reduced pro-inflammatory cytokines levels (Barbieri, Ercolin, Louat, Polesi, Chin, Zeppone, & Santos, 2017).

Efficient Synthesis Using OSU-6

Nammalwar et al. (2015) described an efficient synthesis of 3-oxoisoindolines from 2-carboxybenzaldehyde, TMSCN, and amines using OSU-6 as a catalyst. This method allowed the generation of substituted 3-oxoisoindoline-1-carbonitriles and carboxamides (Nammalwar, Muddala, Murie, & Bunce, 2015).

Spirocyclic 2,6-Dioxopiperazine Derivatives

González-Vera et al. (2005) synthesized chiral spirocyclic 2,6-dioxopiperazines from amino acid-derived alpha-quaternary alpha-amino nitriles using a base-mediated cyclization process (González-Vera, García-López, & Herranz, 2005).

Photodegradable Carbonate Units for UV Lithography

Huh et al. (2009) developed a photo-patternable cross-linked epoxy system containing photodegradable carbonate units like bis(2-(oxiran-2-ylmethyl)-1,3-dioxoisoindolin-5-yl) carbonate. This system could be utilized in deep UV lithography applications (Huh, Ok, Cha, Yoon, Lee, & Lee, 2009).

Antimicrobial Activity of Derivatives

Bedair et al. (2006) synthesized 4-aminophenylacetic acid derivatives, including (dioxoisoindolin-2-yl)phenylacetic acid, and evaluated their antimicrobial activities, finding some compounds with promising results (Bedair, Ali, El-Agrody, Eid, El-Nassag, & El-Sherbeny, 2006).

Anti-Inflammatory Agents Synthesis and Evaluation

Nikalje et al. (2015) synthesized a series of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives and evaluated them as anti-inflammatory agents. These compounds showed promising activity in both in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause less serious health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for this compound are not mentioned in the search results, it’s worth noting that similar compounds have been used in the development of protein degradation drugs . This suggests potential future applications in the field of medicinal chemistry, particularly in the development of new treatments for diseases like cancer .

properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c17-11-4-3-10(12(18)15-11)16-6-8-5-7(14(20)21)1-2-9(8)13(16)19/h1-2,5,10H,3-4,6H2,(H,20,21)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBNTSFSFRJPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2171780-01-9
Record name 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.